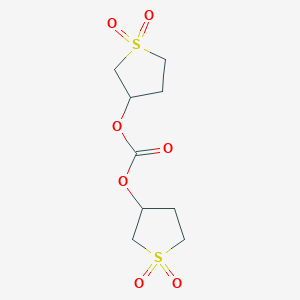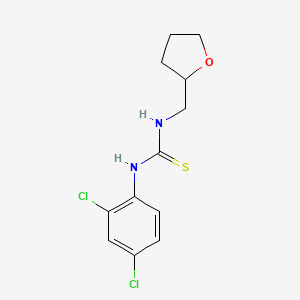![molecular formula C20H24ClN3O B5224229 N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5224229.png)
N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea, commonly known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural research. CPPU is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors and activates downstream signaling pathways that promote cell division and growth. CPPU also affects the balance of other plant hormones such as auxins and gibberellins, which further contribute to its growth-promoting effects.
Biochemical and Physiological Effects:
CPPU affects various biochemical and physiological processes in plants. It increases the activity of enzymes involved in cell division and metabolism, and stimulates the production of proteins and nucleic acids. CPPU also enhances the uptake and transport of nutrients, and improves the water-holding capacity of plant cells. These effects result in increased plant growth, yield, and quality.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU is a useful tool for studying plant growth and development in the laboratory. Its effects can be easily controlled and manipulated, and it can be applied at different stages of plant growth. However, CPPU is not suitable for all plant species and may have negative effects on some crops. It is also important to use appropriate concentrations and application methods to avoid toxicity and ensure reproducibility of results.
Orientations Futures
There are several potential future directions for research on CPPU. One area of interest is the development of new derivatives and analogs with improved efficacy and specificity. Another area is the investigation of the molecular mechanisms underlying CPPU's effects on plant growth and development. Additionally, the use of CPPU in combination with other plant growth regulators and biostimulants could lead to synergistic effects and enhanced crop productivity.
Méthodes De Synthèse
CPPU is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with piperidine, followed by the reaction of the resulting compound with phenylisocyanate. The final step involves the reaction of the intermediate product with potassium cyanate to produce CPPU.
Applications De Recherche Scientifique
CPPU has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit size and yield, delay fruit ripening, and improve fruit quality in various crops such as grapes, kiwifruit, and apples. CPPU has also been used to enhance the rooting of cuttings and to induce flowering in ornamental plants.
Propriétés
IUPAC Name |
1-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-19-9-5-4-6-17(19)15-24-12-10-16(11-13-24)14-22-20(25)23-18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCZJQAJMNROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzoate](/img/structure/B5224158.png)

![diethyl [5-(2-methylphenoxy)pentyl]malonate](/img/structure/B5224181.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B5224184.png)
![4-{[benzyl(ethyl)amino]methyl}-2-bromo-6-methoxyphenol](/img/structure/B5224185.png)
![4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)
![3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B5224204.png)
![N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5224213.png)


![3-benzyl-4-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5224239.png)
![(2S)-1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-isopropyl-4-methylpiperazine](/img/structure/B5224248.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5224255.png)